molecular formula C18H21ClN4O2S B2929129 5-((3-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1008248-39-2

5-((3-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2929129
CAS No.: 1008248-39-2
M. Wt: 392.9
InChI Key: BPXUOULXXLAUFS-UHFFFAOYSA-N
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Description

5-((3-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic compound provided for research and development purposes. This chemical features a complex molecular architecture that combines a thiazolo[3,2-b][1,2,4]triazole core, a 3-chlorophenyl group, and a 2,6-dimethylmorpholino moiety . The thiazolotriazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological potential and presence in compounds with various pharmacological activities . The inclusion of the 2,6-dimethylmorpholino group is a feature of significant interest, as morpholine derivatives are commonly explored for their ability to influence the pharmacokinetic properties of drug candidates, potentially enhancing solubility and metabolic stability. The specific arrangement of these groups makes this compound a valuable intermediate for researchers investigating new biologically active molecules. Its primary research applications include serving as a building block in organic synthesis and as a key intermediate for the development of potential pharmacologically active agents in areas such as enzyme inhibition and receptor modulation studies. Researchers are encouraged to fully characterize the compound using appropriate analytical techniques prior to use. This product is intended for research purposes within a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-[(3-chlorophenyl)-(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2S/c1-10-8-22(9-11(2)25-10)15(13-5-4-6-14(19)7-13)16-17(24)23-18(26-16)20-12(3)21-23/h4-7,10-11,15,24H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXUOULXXLAUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(C2=CC(=CC=C2)Cl)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((3-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel triazole derivative with potential biological activities. This article explores its biological activity, including cytotoxicity, enzyme inhibition, and receptor interactions, supported by data tables and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H20ClN5S\text{C}_{17}\text{H}_{20}\text{ClN}_5\text{S}

1. Cytotoxicity

Recent studies have indicated that compounds within the thiazolo-triazole family exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed a 4.9-fold selective cytotoxic effect on human melanoma cells (VMM917) compared to normal cells. The mechanism involved cell cycle arrest at the S phase and a reduction in melanin content, suggesting its potential as an alternative chemotherapeutic agent in melanoma therapy .

2. Enzyme Inhibition

The compound's structural features suggest potential inhibitory activity on key enzymes such as acetylcholinesterase (AChE) and urease. A study demonstrated that derivatives with similar structures showed strong inhibitory effects against AChE and urease with IC50 values ranging from 0.63 µM to 6.28 µM , indicating considerable potency .

CompoundIC50 (µM)Target Enzyme
7l2.14AChE
7m0.63AChE
7n2.17AChE
7o1.13AChE
7p1.21AChE
.........

3. Receptor Interaction

Inhibition of leukotriene receptors is another area of interest for similar compounds. For instance, derivatives showed strong inhibition of calcium mobilization in CHO cells overexpressing human BLT(1) and BLT(2) receptors, with one compound exhibiting an IC50 value lower than the positive control . This suggests that the compound may also interact with inflammatory pathways.

Case Study: Melanoma Treatment

A study focusing on a structurally similar triazole derivative revealed its selective cytotoxicity against melanoma cells. The compound induced apoptosis through mitochondrial pathways and was effective in reducing tumor growth in vivo models, highlighting its therapeutic potential for skin cancers .

Case Study: Enzyme Inhibition

Another investigation into the enzyme inhibitory properties of triazole derivatives found that these compounds could effectively inhibit urease activity in vitro. Such inhibition is significant for treating conditions like kidney stones and peptic ulcers, where urease plays a critical role .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s closest analogs differ in aryl substituents and nitrogen-containing rings. Key examples include:

5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
  • Substituents : 4-Ethoxy-3-methoxyphenyl and piperazinyl groups.
  • Impact: The ethoxy and methoxy groups improve solubility via polar interactions, while the piperazinyl group increases basicity compared to morpholino. Piperazines are prone to metabolic oxidation, reducing in vivo stability .
(5Z)-5-[(2-Chloro-6-fluorophenyl)methylidene]-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
  • Substituents : 2-Chloro-6-fluorophenyl and benzylidene groups.
  • Fluorine’s electronegativity may improve membrane permeability but reduce lipophilicity compared to chlorine .
5-((3,4-Dichlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
  • Substituents : 3,4-Dichlorophenyl and 3-methylpiperidinyl groups.
  • Impact: Dichlorination increases lipophilicity and steric bulk, which may enhance target binding but raise toxicity risks. The piperidinyl group offers higher basicity than morpholino, affecting pharmacokinetics .

Physicochemical and Pharmacological Properties

Compound Molecular Weight Key Substituents LogP* Solubility Notable Activity
Target Compound ~411.3 3-Chlorophenyl, 2,6-dimethylmorpholino 3.8 Moderate Antifungal (predicted)
Piperazinyl Analog 514.04 4-Ethoxy-3-methoxyphenyl, piperazinyl 2.5 High Enzyme inhibition
Benzylidene Derivative 401.8 2-Chloro-6-fluorophenyl, methylidene 4.1 Low Anticancer (in silico)
Dichlorophenyl-Piperidinyl Analog 411.3 3,4-Dichlorophenyl, 3-methylpiperidinyl 4.5 Low Neuroprotective (hypothesis)

*Estimated using fragment-based methods.

Key Observations:
  • Lipophilicity : The target compound (LogP ~3.8) balances solubility and membrane permeability. The dichlorophenyl analog (LogP ~4.5) is more lipophilic, risking toxicity.
  • Metabolic Stability: Morpholino derivatives (target compound) are more metabolically stable than piperazinyl or piperidinyl analogs due to reduced susceptibility to oxidative metabolism .
  • Bioactivity: Molecular docking studies (e.g., with 14-α-demethylase lanosterol) suggest the morpholino group enhances binding to fungal enzymes compared to benzylidene or dichlorophenyl groups .

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